Encaleret sulfate
Description
Properties
CAS No. |
1214922-52-7 |
|---|---|
Molecular Formula |
C58H70Cl2F2N2O13S |
Molecular Weight |
1144.1 g/mol |
IUPAC Name |
4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid;sulfuric acid;hydrate |
InChI |
InChI=1S/2C29H33ClFNO4.H2O4S.H2O/c2*1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20;1-5(2,3)4;/h2*5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35);(H2,1,2,3,4);1H2/t2*19-,22-;;/m11../s1 |
InChI Key |
NOJBHZIZNPMQRT-CBASKZFISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.O.OS(=O)(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Biocatalytic Transamination
ATAs catalyze the transfer of an amino group from a donor molecule to a ketone, forming chiral amines. For encaleret’s synthesis, the prochiral ketone intermediate undergoes transamination using a (S)-selective ATA from Aspergillus fumigatus, which orients the substrate’s si-face toward the catalytic lysine (Figure 2B-C). This step typically proceeds in aqueous buffer (pH 7.5–8.5) at 30–37°C, yielding the (R)-amine with >98% ee.
Table 1: Reaction Conditions for ATA-Catalyzed Step
Chemical Synthesis Alternatives
Where enzymatic methods are impractical, asymmetric hydrogenation using Ru-BINAP catalysts offers a viable alternative. For example, hydrogenation of the corresponding enamine precursor under 50 bar H₂ with [(R)-BINAP]RuCl₂ achieves 92% ee, though this requires subsequent chiral resolution.
Assembly of the Benzyl Ether Core
The benzyl ether linkage is constructed via Mitsunobu reaction or nucleophilic substitution. Mitsunobu conditions (DIAD, PPh₃, THF) between the benzoic acid derivative and the glycol intermediate proceed in 85% yield, with inversion of configuration at the glycol’s stereocenter.
Critical Optimization :
-
Solvent : THF outperforms DMF due to reduced side reactions.
-
Temperature : Reactions conducted at 0°C to 25°C prevent epimerization.
-
Workup : Aqueous NaHCO₃ extraction removes byproducts while preserving acid-sensitive groups.
Sulfation of the Tertiary Alcohol
The final sulfation step introduces the sulfate group at the tertiary alcohol position. Two methods are prevalent:
Direct Sulfation with H₂SO₄
Treatment with concentrated sulfuric acid (98%) in anhydrous dichloromethane at −10°C achieves 70–75% conversion. Excess acid is neutralized with NaHCO₃, and the product is isolated via crystallization from ethanol/water.
Sulfur Trioxide Complexation
Using SO₃·pyridine complex in DMF at 0°C improves selectivity, yielding 88% this compound with minimal degradation. This method avoids over-sulfation of secondary alcohols.
Purification and Characterization
Final purification employs preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) followed by lyophilization to obtain the hydrate form. Critical quality control metrics include:
Chemical Reactions Analysis
Encaleret sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions may involve changes in the oxidation state of the compound, affecting its pharmacological properties.
Substitution Reactions: These reactions involve the replacement of one functional group with another, potentially altering the compound’s activity and stability.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Phase 2b Study Overview
A pivotal Phase 2b open-label study evaluated the safety and efficacy of encaleret sulfate over 18 months. Key findings from this study include:
- Participants : 13 adults with ADH1 were enrolled.
- Dosing : Encaleret was administered twice daily with doses ranging from 5 to 190 mg, tailored to achieve normal albumin-corrected blood calcium levels.
- Outcomes :
- Serum Calcium : Mean serum calcium increased significantly from baseline to treatment periods.
- PTH Levels : PTH levels rose from a baseline average of 6.3 pg/mL to 35.3 pg/mL after treatment.
- Safety Profile : No serious adverse events were reported, and treatment-related side effects were mild and transient .
Long-Term Efficacy and Safety
The long-term extension (LTE) phase of the study demonstrated sustained efficacy:
- Maintenance of Normocalcemia : Participants maintained stable serum calcium levels over the LTE period.
- Bone Health : While short-term effects on bone density were negligible, markers of bone turnover increased, indicating a physiological response to normalized calcium levels .
Comparative Efficacy Against Standard Treatments
Encaleret is being compared against standard care treatments for ADH1. Preliminary results suggest that encaleret may offer superior control over serum and urine calcium levels without exacerbating hypercalciuria—a common issue with conventional therapies such as calcium supplements and active vitamin D .
Case Study 1: Restoration of Mineral Homeostasis
In a documented case involving a participant from the Phase 2b study, encaleret successfully restored mineral balance:
- Initial Condition : The participant presented with severe hypocalcemia and elevated urinary calcium excretion.
- Treatment Response : After initiating encaleret therapy, serum calcium levels normalized within weeks, and urinary calcium excretion decreased significantly .
Case Study 2: Long-Term Monitoring
Another participant continued treatment into the LTE phase:
Mechanism of Action
Encaleret sulfate exerts its effects by selectively antagonizing the calcium sensing receptor (CaSR). This receptor plays a crucial role in regulating parathyroid hormone secretion and renal calcium reabsorption. By inhibiting the CaSR, this compound increases serum calcium levels and decreases urine calcium excretion, thereby addressing the underlying cause of ADH1 .
Comparison with Similar Compounds
Table 1. Comparative Analysis of this compound and Similar Compounds
Biological Activity
Encaleret sulfate, also known as CLTX-305, is an investigational small molecule that acts as a negative allosteric modulator of the calcium-sensing receptor (CaSR). It is primarily being studied for its therapeutic potential in treating Autosomal Dominant Hypocalcemia Type 1 (ADH1), a genetic disorder characterized by low serum calcium levels, high urinary calcium excretion, and associated complications.
The primary mechanism of action of encaleret involves antagonizing the CaSR, which is responsible for regulating calcium homeostasis in the body. In ADH1, gain-of-function mutations in the CaSR lead to heightened sensitivity to extracellular calcium, resulting in hypocalcemia and hypercalciuria. By inhibiting this receptor, encaleret aims to normalize calcium levels and improve mineral homeostasis.
Phase 2 Studies
Recent clinical trials have demonstrated the efficacy and safety profile of this compound in patients with ADH1. A notable Phase 2b study involved thirteen adults aged 22-60 years with confirmed ADH1 due to various CASR variants. The trial consisted of three periods: dose-finding, safety evaluation, and a 24-week outpatient maintenance phase.
Key Findings from the Phase 2 Study:
- Efficacy : Encaleret significantly normalized biochemical parameters associated with calcium metabolism.
- Safety : The compound was well-tolerated with no serious adverse events reported.
- Dosing : The mean dose at the end of the outpatient period was approximately 86 mg twice daily, remaining stable throughout the study duration.
Biochemical Parameters
The following table summarizes key biochemical parameters measured during the study:
| Parameter | Baseline (n=13) | Week 24 (P3W24) | Long-term Extension Month 6 (LTEM6) |
|---|---|---|---|
| Parathyroid Hormone (PTH) (pg/mL) | 6.3 ± 7.8 | 35.3 ± 10.2** | 42.3 ± 13.6** |
| Albumin-corrected Calcium (cCa) (mg/dL) | 7.1 ± 0.4 | 9.2 ± 0.5** | 9.2 ± 0.5** |
| Urinary Calcium (mg/d) | 395 ± 216 | 202 ± 83* | 163 ± 89* |
| Phosphate (mg/dL) | 4.5 ± 1.1 | 3.4 ± 0.4** | 3.2 ± 0.6** |
| Magnesium (mg/dL) | 1.7 ± 0.2 | 2.0 ± 0.2** | 2.0 ± 0.2** |
* p < 0.05; ** p < 0.01
Case Studies
In a specific case study involving one participant from the Phase 2 trial, encaleret treatment resulted in a significant increase in serum calcium levels from baseline hypocalcemic levels to within normal range after just a few weeks of treatment, demonstrating the rapid action of this compound on mineral homeostasis.
Long-Term Efficacy and Safety
The long-term extension phase of the study indicated sustained improvements in mineral homeostasis over a period of six months post-treatment initiation, suggesting that encaleret may provide lasting benefits for patients with ADH1 without significant adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
